molecular formula C15H10O4S B11513207 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate

Cat. No.: B11513207
M. Wt: 286.3 g/mol
InChI Key: QTWDHPPKBHOXDL-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a thiophene ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-oxo-2H-chromene (coumarin derivative) and thiophene-2-carboxylic acid.

    Esterification Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is esterified with the hydroxyl group of the coumarin derivative. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the coumarin moiety, converting it to a hydroxyl group.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the thiophene ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives of the coumarin moiety.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is used in the development of new drugs and therapeutic agents targeting various diseases.

Medicine

In medicine, this compound is investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer progression makes it a promising candidate for drug development.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, it can scavenge reactive oxygen species (ROS), providing antioxidant effects. The thiophene ring enhances its binding affinity to certain receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
  • 4-methyl-2-oxo-2H-chromen-6-yl benzoate
  • 4-methyl-2-oxo-2H-chromen-6-yl acetate

Uniqueness

Compared to similar compounds, 4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This enhances its reactivity and biological activity, making it a more versatile compound for various applications.

Properties

Molecular Formula

C15H10O4S

Molecular Weight

286.3 g/mol

IUPAC Name

(4-methyl-2-oxochromen-6-yl) thiophene-2-carboxylate

InChI

InChI=1S/C15H10O4S/c1-9-7-14(16)19-12-5-4-10(8-11(9)12)18-15(17)13-3-2-6-20-13/h2-8H,1H3

InChI Key

QTWDHPPKBHOXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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